molecular formula C10H11ClN2O B1405085 N-(4-chloropyridin-2-yl)cyclobutanecarboxamide CAS No. 1566756-70-4

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B1405085
CAS No.: 1566756-70-4
M. Wt: 210.66 g/mol
InChI Key: APSPMQPBKCRLDJ-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C10H11ClN2O It is characterized by the presence of a chloropyridine moiety attached to a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 4-chloropyridine-2-amine with cyclobutanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)cyclobutanecarboxamide: Lacks the chlorine atom on the pyridine ring.

    N-(4-bromopyridin-2-yl)cyclobutanecarboxamide: Contains a bromine atom instead of chlorine.

    N-(4-fluoropyridin-2-yl)cyclobutanecarboxamide: Contains a fluorine atom instead of chlorine.

Uniqueness

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can affect the compound’s properties and applications .

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSPMQPBKCRLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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